4-Bromo-2-fluorobenzoyl chloride

Beschreibung

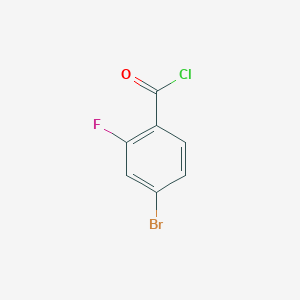

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFIABOQFAFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370087 | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151982-51-3 | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride (CAS: 151982-51-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzoyl chloride, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors.[1][2] Its unique molecular structure, featuring a reactive acyl chloride group along with bromine and fluorine substituents, makes it a versatile building block for the synthesis of complex organic molecules.[1][3] This document details its physicochemical properties, safety and handling guidelines, synthesis protocols, and key chemical reactions.

Core Properties and Specifications

This compound is typically a white to light yellow crystalline solid or liquid, depending on the ambient temperature.[1][2] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates handling under anhydrous conditions.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 151982-51-3 | [3] |

| Molecular Formula | C₇H₃BrClFO | [3][4] |

| Molecular Weight | 237.45 g/mol | [3][4] |

| Appearance | White to light yellow solid or liquid | [1][2] |

| Melting Point | 24-25 °C | [5] |

| Boiling Point | 86-88 °C at 15 mmHg | [5] |

| Density | 1.742 g/cm³ | [6] |

| Refractive Index | 1.5860-1.5900 @ 20 °C | |

| Purity | ≥97.5% to >99% (GC) | [4] |

Spectroscopic Data

While detailed spectral assignments are dependent on experimental conditions, general spectroscopic information is available.

| Spectroscopy | Data Reference |

| Infrared (IR) Spectrum | Conforms to structure |

| FT-IR | Data available from multiple sources |

| Raman | Data available |

Safety and Handling

This compound is a corrosive compound that causes severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause tearing. Due to its reactivity with water, it must be stored in a cool, dry, well-ventilated area under an inert atmosphere.[2]

GHS Hazard Information

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | H314: Causes severe skin burns and eye damage |

This is not an exhaustive list of all potential hazards. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.[1][2] This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Addition of Reagent: To this suspension, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Add a catalytic amount of DMF (a few drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile intermediate for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecular scaffolds.[1] It readily undergoes nucleophilic acyl substitution and Friedel-Crafts acylation reactions.[1]

Nucleophilic Acyl Substitution: Amide Formation

A common application is the reaction with primary or secondary amines to form the corresponding amides, which are often precursors to biologically active molecules.

Caption: Experimental workflow for amide formation.

Experimental Protocol: Amide Synthesis

-

Preparation: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form diaryl ketones. This reaction is fundamental for creating carbon-carbon bonds with aromatic rings.

Caption: Friedel-Crafts acylation reaction pathway.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

-

Formation of Electrophile: Cool the suspension to 0 °C and slowly add this compound (1.0 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Arene: Add the aromatic substrate (1.0 eq), either neat or dissolved in the reaction solvent, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and reactive intermediate. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. 347460250 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern on the benzene ring, combined with the high reactivity of the acyl chloride functional group, makes it a versatile building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis, and key chemical reactions, with a focus on its application in drug development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Molecular Structure and Identification

This compound is a derivative of benzoic acid with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a chloro-carbonyl group at the 1-position of the benzene ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 151982-51-3[1] |

| Molecular Formula | C₇H₃BrClFO[1] |

| Molecular Weight | 237.45 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Fluoro-4-bromobenzoyl chloride, 4-Bromo-2-fluorobenzoic acid chloride[1] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid or liquid, depending on the ambient temperature. It is sensitive to moisture and should be handled under anhydrous conditions.

| Property | Value | Reference |

| Appearance | White to light yellow solid or liquid | |

| Melting Point | 24-24.5 °C | [2] |

| Boiling Point | 236.9 °C at 760 mmHg | [2] |

| Density | 1.742 g/cm³ | [2] |

| Flash Point | 97.1 °C | [2] |

| Refractive Index | 1.561 | [2] |

| Vapor Pressure | 0.0462 mmHg at 25°C | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronegative halogen and carbonyl substituents.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | d | ~ 8.0 - 9.0 | H-6 |

| ~ 7.5 - 7.7 | dd | ~ 8.0 - 9.0, ~ 1.5 - 2.5 | H-5 |

| ~ 7.4 - 7.6 | d | ~ 1.5 - 2.5 | H-3 |

Note: Predicted data based on typical chemical shifts and coupling constants for similar aromatic compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C=O (Carbonyl)[3][4][5] |

| ~ 160 - 165 (d, ¹JCF) | C-F |

| ~ 135 - 140 | C-Br |

| ~ 130 - 135 | C-H |

| ~ 125 - 130 (d) | C-H |

| ~ 120 - 125 (d) | C-H |

| ~ 115 - 120 (d) | C-COCl |

Note: Predicted data based on typical chemical shift ranges for substituted benzene derivatives. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1770 - 1800 | Strong | C=O stretch (acyl chloride)[6] |

| ~ 1580 - 1600 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 800 - 900 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 600 - 700 | Medium-Strong | C-Br stretch |

| ~ 500 - 600 | Medium | C-Cl stretch |

Note: Predicted data based on characteristic infrared absorption frequencies. A Bruker Tensor 27 FT-IR spectrum of a neat sample of this compound has been recorded.[1]

Mass Spectrometry

The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio), the molecular ion and bromine/chlorine-containing fragments will appear as clusters of peaks.

| m/z | Proposed Fragment Ion |

| 236/238/240 | [M]⁺ (Molecular ion) |

| 201/203 | [M - Cl]⁺ |

| 157/159 | [M - COCl]⁺ |

| 129 | [C₇H₃FO]⁺ |

| 75 | [C₆H₃]⁺ |

Synthesis and Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the chlorination of 4-bromo-2-fluorobenzoic acid.

Reaction Scheme:

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or oxalyl chloride ((COCl)₂) (e.g., 1.5-2 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is then carefully added.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

dot

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecules.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reaction Scheme:

Where Nu-H can be an amine (R-NH₂), an alcohol (R-OH), or a thiol (R-SH), leading to the formation of amides, esters, and thioesters, respectively.

General Experimental Protocol for Amide Formation (Acylation of an Amine):

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-fluorobenzoyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Experimental Protocol for Friedel-Crafts Acylation of Anisole:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 eq) in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and concentrate. The product can be purified by column chromatography or recrystallization.

dot

Caption: Logical relationships of this compound's properties and applications.

Application in Drug Development

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use as a key starting material in the synthesis of Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer.[7][8][9] The synthesis of Enzalutamide involves an initial amidation of this compound.[7][10]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity make it an essential tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, spectroscopic data, and reaction protocols, as outlined in this guide, is crucial for its effective and safe utilization in the synthesis of novel and important chemical entities.

References

- 1. This compound | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 8. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 9. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 10. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-fluorobenzoyl chloride from 4-bromo-2-fluorobenzoic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

This compound is a crucial chemical intermediate, valued for its role as a building block in the creation of more complex molecules. The conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acyl chloride is a critical activation step, rendering the molecule susceptible to nucleophilic attack. This reactivity is harnessed in the formation of amides, esters, and ketones, which are common moieties in active pharmaceutical ingredients and other specialty chemicals. The most common and effective methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for safe handling and successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 211-215 | Not available | White to light yellow crystalline powder | 112704-79-7 |

| This compound | C₇H₃BrClFO | 237.45 | 24-25 | 86-88 (at 15 mmHg) | Colorless to pale yellow liquid or fused solid | 151982-51-3 |

Synthetic Methodology

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. The two most widely employed reagents for this purpose are thionyl chloride and oxalyl chloride.

Thionyl Chloride Method

Reaction with thionyl chloride is a common and effective method. The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This shift in equilibrium towards the product side makes the reaction essentially irreversible. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[1][2]

Oxalyl Chloride Method

Oxalyl chloride is another highly effective reagent for this conversion. The reaction mechanism is similar to that of thionyl chloride, proceeding through a reactive intermediate. This method also benefits from the formation of gaseous byproducts (CO₂, CO, and HCl), which drives the reaction to completion. A catalytic amount of DMF is typically used in this reaction as well.[1][2]

Experimental Protocol: Synthesis using Thionyl Chloride

The following protocol is adapted from a procedure for a structurally similar compound and represents a standard method for the synthesis of this compound.[3]

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, as solvent)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 4-bromo-2-fluorobenzoic acid.

-

Reagent Addition: Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-5 molar equivalents). A suitable solvent like anhydrous toluene can be used, or the reaction can be run neat in thionyl chloride. Add a catalytic amount of DMF (1-2 drops).

-

Reaction Conditions: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring.[3] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The desired product, this compound, can then be purified by fractional distillation under high vacuum.[3] A reported yield for a similar synthesis is approximately 91%.[3]

Reaction Workflow

The following diagram illustrates the synthetic pathway from 4-bromo-2-fluorobenzoic acid to this compound.

Caption: Synthetic workflow for the conversion of 4-bromo-2-fluorobenzoic acid.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl chloride and this compound are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction releases toxic gases (SO₂ and HCl), which should be scrubbed or vented appropriately.

-

Work under anhydrous conditions is crucial for the success of the reaction. All glassware should be thoroughly dried before use.

Conclusion

The synthesis of this compound from 4-bromo-2-fluorobenzoic acid is a robust and high-yielding transformation, crucial for the synthesis of a variety of important chemical entities. The use of thionyl chloride provides an efficient and scalable method for this conversion. Careful adherence to anhydrous conditions and safety protocols is paramount for a successful and safe laboratory execution.

References

4-Bromo-2-fluorobenzoyl chloride chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial building block in modern organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group and two distinct halogen substituents (bromo and fluoro), makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

The unique substitution pattern on the benzene ring imparts specific chemical and physical characteristics to this compound, which are essential for its handling, storage, and reaction planning.

Identifiers and General Properties

| Property | Value |

| CAS Number | 151982-51-3[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₃BrClFO[1] |

| Molecular Weight | 237.45 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)Cl[2] |

| InChI Key | PCFIABOQFAFDAU-UHFFFAOYSA-N[1] |

Physical Data

| Property | Value |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid[1] |

| Melting Point | 24-25 °C[3] |

| Boiling Point | 86-88 °C at 15 mmHg |

| Density | 1.742 g/cm³ |

| Refractive Index | 1.5860-1.5900 at 20°C[4] |

| Solubility | Hydrolyzes in water. Soluble in many organic solvents like dichloromethane, ethyl acetate, and toluene.[3][5] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage[2] |

Precautionary Measures:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a cool, dry, and well-ventilated area away from moisture.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

In case of accident or if you feel unwell, seek medical advice immediately.[6]

Synthesis and Experimental Protocols

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.

Synthesis Workflow Diagram

Caption: General synthesis route for this compound.

Experimental Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This protocol describes the oxidation of 4-bromo-2-fluorotoluene to produce the necessary carboxylic acid precursor.

Materials:

-

4-bromo-2-fluorotoluene

-

Pyridine

-

Water

-

Potassium permanganate (KMnO₄)

-

3N Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Ethanol

-

Diatomaceous earth

Procedure:

-

A mixture of pyridine and water (1:1) is heated to 90°C.

-

4-bromo-2-fluorotoluene (20.0 g, 0.10 mol) is slowly added to the heated mixture.[7]

-

Potassium permanganate (66.0 g, 0.42 mmol) is then added portion-wise to the reaction mixture.[7]

-

The reaction mixture is stirred at 90°C for 3 hours.[7]

-

After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.[7]

-

The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).[7]

-

The ethanol is removed from the filtrate under reduced pressure.

-

The remaining aqueous solution is acidified with 6N hydrochloric acid to a pH of 2, resulting in the precipitation of a white solid.[7]

-

The precipitate is collected by filtration and dried to yield 4-Bromo-2-fluorobenzoic acid (17.0 g, 73% yield).[7]

Experimental Protocol 2: Synthesis of this compound

This protocol details the conversion of 4-bromo-2-fluorobenzoic acid to the target acyl chloride using thionyl chloride.

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Ethyl acetate

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

Procedure:

-

To a suspension of 4-bromo-2-fluorobenzoic acid (175.0 g, 0.79 mol) in ethyl acetate (1.5 L), add N,N-Dimethylformamide (4.4 mL, 0.057 mol) and cool the mixture to 15-20°C.[8]

-

Slowly add thionyl chloride (437.5 mL, 6.02 mol) to the reaction mixture.[8]

-

Heat the reaction mixture to 50-55°C and maintain for 3 to 4 hours.[8]

-

After the reaction is complete, distill off the solvent and excess thionyl chloride to obtain the crude this compound as a residue.[8] This product is often used in the next step without further purification.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into various molecules.

Key Reactions Diagram

Caption: Common reaction pathways for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of Enzalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer.

In the synthesis of Enzalutamide, this compound is typically reacted with methylamine to form 4-bromo-2-fluoro-N-methylbenzamide. This amide then undergoes further transformations to construct the final complex structure of the drug. The presence of the bromo and fluoro substituents in the starting material is crucial for the subsequent reaction steps and the biological activity of the final product.[9][10]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, coupled with established synthetic protocols, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its reactivity, handling requirements, and synthetic utility is essential for its effective and safe application in the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. L20142.14 [thermofisher.com]

- 5. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 9. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 10. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of 4-Bromo-2-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3). This compound, featuring a molecular formula of C₇H₃BrClFO, is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public spectral databases, this guide presents the available data and predicted characteristics based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three aromatic protons. Due to the electronegativity and coupling effects of the fluorine and bromine atoms, as well as the benzoyl chloride group, these protons will appear as complex multiplets in the downfield region of the spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached halogen atoms.

¹⁹F NMR (Fluorine-19 NMR): A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

| NMR Data | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons expected in the range of 7.0 - 8.5 ppm as multiplets. |

| ¹³C NMR | Carbonyl carbon (C=O) expected > 160 ppm. Aromatic carbons expected in the range of 110 - 140 ppm. |

| ¹⁹F NMR | A single resonance is expected, with a chemical shift characteristic of an aryl fluoride. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound has been recorded and is available in public databases.[2]

| IR Data | Vibrational Frequency (cm⁻¹) and Assignment |

| C=O Stretch (Acid Halide) | A strong absorption band is expected in the region of 1750-1800 cm⁻¹. |

| C-Cl Stretch | Absorption is expected in the fingerprint region. |

| C-Br Stretch | Absorption is expected in the fingerprint region. |

| C-F Stretch | A strong absorption is expected in the region of 1200-1300 cm⁻¹. |

| Aromatic C-H Stretch | Absorption is expected above 3000 cm⁻¹. |

| Aromatic C=C Bending | Characteristic absorptions are expected in the 1400-1600 cm⁻¹ region. |

Source: PubChem CID 2734026[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

| MS Data | Predicted m/z and Interpretation |

| Molecular Ion (M⁺) | The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (235.90398 Da).[2] Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic cluster of peaks (M, M+2, M+4) will be observed. |

| Key Fragments | Fragmentation is likely to occur via the loss of the chlorine atom from the benzoyl chloride moiety, followed by the loss of carbon monoxide (CO). |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

IR Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid or liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).[2]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.

-

Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Stability and Storage of 4-Bromo-2-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3). Understanding the chemical stability of this crucial building block is paramount for ensuring its integrity, reactivity, and the successful outcome of synthetic processes in research and drug development. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its purity over time.

Chemical Profile and Intrinsic Stability

This compound is a highly reactive acyl chloride derivative. Its reactivity, primarily dictated by the acyl chloride functional group, makes it a versatile reagent for introducing the 4-bromo-2-fluorobenzoyl moiety into molecules. However, this high reactivity also renders it susceptible to degradation, primarily through hydrolysis. The presence of bromine and fluorine atoms on the benzene ring also influences its electronic properties and, consequently, its reactivity and stability.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 151982-51-3 |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

| Physical State | White to light yellow liquid or fused solid[1][2] |

| Melting Point | 24-24.5 °C[1][2] |

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis. The acyl chloride group readily reacts with water, including atmospheric moisture, to yield the corresponding carboxylic acid (4-Bromo-2-fluorobenzoic acid) and hydrochloric acid. This reaction is typically rapid and irreversible.

Caption: Primary hydrolysis pathway of this compound.

This degradation not only consumes the active reagent but the generation of corrosive HCl can also impact the reaction environment and equipment. Therefore, strict control of moisture is the most critical factor in maintaining the stability of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure a long shelf life, the following storage and handling conditions are imperative. These recommendations are based on safety data sheets and general best practices for handling reactive acyl chlorides.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, consistent temperature (e.g., Room Temperature) | Avoids acceleration of decomposition reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon)[3][4] | Prevents contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, compatible containers (e.g., glass) | Prevents ingress of moisture and air. |

| Environment | Dry, well-ventilated area[3][4] | Minimizes exposure to ambient moisture. |

| Incompatibilities | Water, moisture, strong oxidizing agents, strong acids, strong bases, alcohols[4][5] | Prevents vigorous and potentially hazardous reactions and degradation. |

Stability Testing and Shelf Life Determination

While specific long-term stability data for this compound is not extensively published, a stability testing program can be designed based on established guidelines for reactive chemical intermediates. This involves subjecting the compound to various environmental conditions over time and monitoring its purity.

Illustrative Stability Data:

The following tables present hypothetical, yet realistic, stability data for this compound based on the known reactivity of acyl chlorides. This data is for illustrative purposes to guide researchers in understanding potential stability profiles.

Table 1: Illustrative Long-Term Stability Data (Purity %)

| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months | 24 Months |

| 2-8°C, Inert Atmosphere, Sealed | 99.5 | 99.4 | 99.3 | 99.0 | 98.5 |

| Room Temp, Inert Atmosphere, Sealed | 99.5 | 99.2 | 99.0 | 98.5 | 97.5 |

| Room Temp, Air, Sealed | 99.5 | 98.0 | 96.5 | 94.0 | 90.0 |

Table 2: Illustrative Accelerated Stability Data (40°C, Purity %)

| Storage Condition | 0 Weeks | 1 Week | 2 Weeks | 4 Weeks | 8 Weeks |

| 40°C, Inert Atmosphere, Sealed | 99.5 | 99.0 | 98.5 | 97.8 | 96.5 |

| 40°C, 75% RH, Sealed | 99.5 | 95.0 | 91.0 | 85.0 | 78.0 |

Experimental Protocols for Stability Assessment

A robust stability assessment program for this compound would involve the following experimental protocols.

Stability Study Workflow

The overall workflow for a stability study is outlined below.

Caption: General workflow for a stability study of this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the relatively volatile this compound and for identifying and quantifying its degradation products.

Methodology:

-

Sample Preparation:

-

Carefully prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane or hexane) under an inert atmosphere.

-

Prepare a series of calibration standards from the stock solution.

-

For stability samples, dissolve an accurately weighed amount in the same solvent.

-

-

GC-MS Parameters (Illustrative):

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

Data Analysis:

-

Quantify the purity of this compound by comparing the peak area to the calibration curve.

-

Identify the primary degradation product, 4-Bromo-2-fluorobenzoic acid (potentially after derivatization to its methyl ester for better chromatographic performance), by its mass spectrum.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used, particularly for quantifying the formation of the non-volatile 4-Bromo-2-fluorobenzoic acid.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

-

Prepare a separate stock solution of 4-Bromo-2-fluorobenzoic acid as a reference standard.

-

For stability samples, dissolve an accurately weighed amount in the mobile phase. The hydrolysis of the acyl chloride in the aqueous mobile phase will generate the carboxylic acid for quantification.

-

-

HPLC Parameters (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 254 nm

-

Column Temperature: 30 °C

-

-

Data Analysis:

-

Quantify the amount of 4-Bromo-2-fluorobenzoic acid formed by comparing its peak area to the reference standard calibration curve.

-

The decrease in the purity of this compound can be inferred from the increase in the degradation product.

-

Conclusion

The stability of this compound is critically dependent on the exclusion of moisture. Proper storage in a cool, dry environment under an inert atmosphere is essential to maintain its high purity and reactivity for use in research and development. Regular purity assessment using techniques such as GC-MS or HPLC is recommended to ensure the quality of the reagent, especially for long-term storage or when used in sensitive applications. By adhering to the guidelines presented in this document, researchers and drug development professionals can ensure the reliability of this important chemical intermediate in their synthetic endeavors.

References

- 1. "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides" by B. R. Bluestein, Albert Hybl et al. [scholarworks.uni.edu]

- 2. longchangchemical.com [longchangchemical.com]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Summary of shelf life knowledge of laboratory chemical reagents-Kaizheng Instrument Co., Ltd. [thermosolutionsonline.com]

- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Purity and Available Grades of 4-Bromo-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and commercially available grades of 4-Bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3), a key building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Understanding the purity, potential impurities, and analytical methods for this compound is critical for ensuring the quality, safety, and efficacy of the final products.

Commercially Available Grades and Specifications

This compound is typically available in several grades, with purities generally ranging from 98% to 99%. Higher purity grades are often required for applications in drug development and cGMP (current Good Manufacturing Practice) synthesis. The table below summarizes the common grades and their typical specifications.

| Grade | Purity Specification | Assay Method | Typical Appearance |

| Technical Grade | ≥97.5% to 98% | Gas Chromatography (GC) | Colorless to pale yellow liquid or fused solid.[1] |

| High Purity Grade | ≥99% | Gas Chromatography (GC) | White to light yellow crystalline mass or liquid. |

| Custom Synthesis | As per client specification | Various | To be defined |

Synthesis and Potential Impurities

This compound is commonly synthesized from 4-bromo-2-fluorobenzoic acid.[2] The most prevalent method involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[2]

The choice of synthesis route and purification methods directly impacts the impurity profile of the final product. A thorough understanding of these potential impurities is crucial for developing appropriate analytical methods for quality control.

Potential Impurity Profile

Based on the common synthetic route, the following table outlines the potential impurities that may be present in this compound. The presence and concentration of these impurities will vary depending on the manufacturer and the grade of the material.

| Impurity | Source | Potential Impact |

| 4-Bromo-2-fluorobenzoic acid | Unreacted starting material | Can affect reaction stoichiometry and yield in subsequent steps. |

| Residual Chlorinating Agent (e.g., Thionyl Chloride) | Excess reagent from synthesis | Highly reactive and corrosive. |

| Residual Solvents | Solvents used in reaction and work-up | May be regulated by ICH guidelines for pharmaceutical use. |

| Isomeric Impurities | Impurities in the starting material | Can lead to the formation of undesired isomers in the final product. |

| Hydrolysis Product (4-Bromo-2-fluorobenzoic acid) | Exposure to moisture | Decreases the purity and can affect subsequent reactions. |

Analytical Methods for Purity and Impurity Determination

Accurate determination of the purity of this compound and its impurity profile is essential. Due to the reactive nature of acyl chlorides, specific analytical techniques are required.

Gas Chromatography (GC)

Gas chromatography is the most common method for determining the purity (assay) of this compound.

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), with dimensions of 30 m x 0.32 mm x 0.25 µm is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector and Detector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A suitable starting point is an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250 °C, held for 5-10 minutes.

-

Sample Preparation: The sample is typically diluted in a dry, inert solvent such as dichloromethane or toluene. An internal standard (e.g., undecane) can be used for quantification.[3]

-

Quantification: The percentage purity is calculated by comparing the peak area of the main component to the total peak area (area percent) or against a certified reference standard using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of highly reactive acyl chlorides by HPLC is challenging. Therefore, a derivatization step is often employed to convert the acyl chloride into a more stable and readily detectable compound.[4][5][6]

Experimental Protocol (with Derivatization):

-

Derivatization Reagent: A common approach is to react the acyl chloride with an anhydrous alcohol (e.g., methanol) to form the corresponding stable methyl ester.[7] Another method involves using a reagent like 2-nitrophenylhydrazine to form a derivative with strong UV absorbance.[4][5][8]

-

Derivatization Procedure: A solution of this compound in an inert solvent is treated with the derivatization reagent. The reaction is typically rapid and can be performed at room temperature.

-

Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (LC-MS).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like formic acid) is typically employed.

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., around 254 nm for the benzoyl moiety or a longer wavelength for specific derivatizing agents). LC-MS provides higher selectivity and sensitivity.[7]

-

Quantification: Impurities can be quantified against a reference standard of the main component derivative or by using relative response factors if the impurity standards are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the identification and quantification of impurities, particularly isomeric impurities and the starting carboxylic acid.

-

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling constants are characteristic of the substitution pattern on the benzene ring. For a related compound, 4-fluorobenzoyl chloride, the aromatic protons appear as multiplets around 8.13 ppm and 7.17 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon.

-

¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds, providing a sensitive method for detecting fluorine-containing impurities.

-

Quantitative NMR (qNMR): With the use of a suitable internal standard, qNMR can be used for an accurate assay of the material without the need for a specific reference standard of the analyte itself.

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the purity and available grades of this compound is paramount. The choice of grade will depend on the specific application and the required level of quality control. The information provided in this guide regarding synthesis, potential impurities, and analytical methodologies will aid in the selection of appropriate material and the development of robust quality control procedures, ultimately contributing to the successful and reliable synthesis of target molecules.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 9. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Key Reactions and Reactivity of 4-Bromo-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its trifunctional nature, comprising a reactive acyl chloride group, a synthetically versatile bromine atom, and a metabolically influential fluorine atom, offers a wide array of opportunities for molecular elaboration. This technical guide provides a comprehensive overview of the core reactivity and key chemical transformations of this compound, including its synthesis, nucleophilic acyl substitution reactions (amidation and esterification), electrophilic aromatic substitution (Friedel-Crafts acylation), and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development.

Introduction

This compound (CAS No. 151982-51-3) is a specialty chemical intermediate valued for its unique substitution pattern on the benzene ring.[1][2] The presence of an acyl chloride functional group renders the molecule highly susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of amides, esters, and ketones.[1][2] The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position can significantly influence the electronic properties of the molecule and the biological activity of its derivatives, often enhancing metabolic stability and binding affinity to target proteins. This guide aims to provide a detailed exploration of the chemical behavior of this versatile reagent.

Synthesis of this compound

The most common and direct method for the preparation of this compound involves the chlorination of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.[1][2] This transformation is typically achieved using standard chlorinating agents under anhydrous conditions to prevent hydrolysis of the product.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzoic Acid

-

Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.5-2.0 eq.) is added dropwise to the reaction mixture at room temperature.[1][2]

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO₂ if using SOCl₂, or HCl, CO, and CO₂ if using (COCl)₂) ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.

-

Work-up and Isolation: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound is often obtained as a pale yellow liquid or a low-melting solid and can be used in subsequent steps without further purification.[1] If necessary, purification can be achieved by vacuum distillation.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution: Amidation

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the synthesis of the corresponding N-substituted 4-bromo-2-fluorobenzamides. These amides are common intermediates in the synthesis of biologically active molecules. The reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General scheme for the amidation of this compound.

Quantitative Data: Amidation Reactions

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | DIPEA | DMF | Room Temp. | 16 | 74 | [3] |

| 4-Bromo-2-fluoroaniline | - | - | - | - | - | [4] |

| Aniline Derivatives | Triethylamine | DCM | 0 to Room Temp. | - | Good | General Protocol |

| Benzylamine | 10% NaOH | DCM/Water | 0 to Room Temp. | 1-2 | High | General Protocol |

Experimental Protocol: Synthesis of N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide

A similar protocol can be adapted for the reaction of this compound with various anilines. 13 mg of the title compound was obtained from 143 mg of the corresponding aniline and 62 mg of N1-(4-bromo-2-fluorophenyl)-4-fluorobenzamide synthesized from 4-fluorobenzoyl chloride and 4-bromo-2-fluoroaniline.[4]

Experimental Protocol: General Procedure for Amidation

-

Reaction Setup: A solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) is prepared in a flask under an inert atmosphere.

-

Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of this compound (1.05 eq.) in the same solvent is added dropwise with stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Nucleophilic Acyl Substitution: Esterification

This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base to scavenge the HCl byproduct. The esterification of phenols, which are less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a catalyst.

General Reaction Scheme:

Caption: General scheme for the esterification of this compound.

Quantitative Data: Esterification Reactions

| Alcohol/Phenol | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol (from acid) | Thionyl Chloride | Methanol | 0 to RT | 12 | 93 | [4] |

| Phenol | TiO₂ | Solvent-free | 25 | 0.5 | High | General Protocol |

| Substituted Phenols | PNT/NMM | Dichloromethane | 0-5 | - | High | [5] |

Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate from the Carboxylic Acid

-

Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), thionyl chloride (23.09 mL, 136.9 mmol) was slowly added at 0 °C.[4]

-

Reaction: The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 12 hours.[4]

-

Work-up and Isolation: Methanol was removed under reduced pressure, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate solution, brine, and deionized water. The organic layer was then dried over anhydrous sodium sulfate and concentrated to give methyl 4-bromo-2-fluorobenzoate (15 g, 93% yield) as an off-white solid.[4]

Experimental Protocol: General Procedure for Esterification with Phenols

-

Reaction Setup: To a mixture of a phenol (1.0 eq.) and this compound (1.0 eq.), a catalytic amount of TiO₂ can be added under solvent-free conditions.

-

Reaction: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

-

Work-up and Isolation: After completion, the reaction mixture is diluted with a solvent like ether and filtered. The filtrate is washed with a base (e.g., 15% NaOH) to remove unreacted phenol, followed by washing with saturated sodium bicarbonate and brine. The organic layer is dried and concentrated, and the product can be purified by column chromatography.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 4-bromo-2-fluorobenzoyl moiety onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent is crucial, with chlorinated solvents like dichloromethane being common.

General Reaction Scheme:

Caption: General scheme for the Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Acylation

| Arene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fluorobenzene | AlCl₃ | None | 0 to Reflux | 4 | 86 | [6] |

| Anisole | FeCl₃ | Dichloromethane | Dropwise addition | 0.17 | - | [7] |

| Toluene | AlCl₃ | Dichloromethane | 0 to Room Temp. | 0.25 | - | [8] |

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone (Analogous Reaction)

-

Reaction Setup: In a flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, place fluorobenzene (1.2 mol) and 4-bromobenzoyl chloride (0.181 mol).[6]

-

Catalyst Addition: Cool the mixture to 0 °C and add aluminum chloride (0.20 mol).[6]

-

Reaction: Stir the mixture for 15 minutes at 23 °C, then heat to reflux for 4 hours. Cool to 23 °C and stir for an additional 16 hours.[6]

-

Work-up and Isolation: Pour the resulting slurry into acidic water. Extract the organics with dichloromethane and dry over magnesium sulfate. After filtration and solvent removal, the crude product is recrystallized from ethanol to afford 4-bromo-4'-fluorobenzophenone as white crystals (86% yield).[6]

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound and its derivatives provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids, leading to the synthesis of complex biaryl and styrenyl structures. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. It is important to note that the acyl chloride group is generally not stable under these conditions and is typically converted to a more robust functional group like an amide prior to the coupling reaction.

General Reaction Scheme (of an Amide Derivative):

Caption: Suzuki-Miyaura coupling of a 4-bromo-2-fluorobenzamide derivative.

Quantitative Data: Suzuki-Miyaura Coupling of a Related Amide

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 24 | Good | [9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-2-fluorobenzamide Derivative

-

Reaction Setup: In a dry Schlenk tube, combine the N-substituted-4-bromo-2-fluorobenzamide (1.0 eq.), the arylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium phosphate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 10:1 ratio), under an inert atmosphere.[9]

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a prolonged period (e.g., 24 hours), monitoring the reaction by TLC.[9]

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Conclusion

This compound is a highly versatile and reactive intermediate with broad applications in organic synthesis. Its key reactions, including amidation, esterification, Friedel-Crafts acylation, and the potential for its derivatives to undergo Suzuki-Miyaura coupling, provide chemists with a powerful toolkit for the construction of complex molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient and effective use of this important building block in their synthetic endeavors.

References

- 1. Synthesis of N-(4-bromo-2-trifluoromethylphenyl)-1-(2-fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates under ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. iajpr.com [iajpr.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

A Technical Guide to 4-Bromo-2-fluorobenzoyl Chloride for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4-bromo-2-fluorobenzoyl chloride (CAS No. 151982-51-3), a key building block in modern organic synthesis. This versatile reagent is particularly valuable in the fields of pharmaceutical and agrochemical development. This document outlines its chemical properties, commercial availability, key synthetic protocols, and safety information to support its effective and safe use in research and manufacturing.

Core Properties and Specifications

This compound is a substituted benzoyl chloride featuring bromine and fluorine atoms on the aromatic ring. This unique substitution pattern imparts specific reactivity and makes it a crucial intermediate in the synthesis of complex molecules.[1] The acyl chloride functional group is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and ketones.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 151982-51-3[2] |

| Molecular Formula | C₇H₃BrClFO[2] |

| Molecular Weight | 237.45 g/mol [2] |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt[3] |

| Melting Point | 24-24.5 °C[4] |

| Boiling Point | 236.9 °C at 760 mmHg[4] |

| Density | 1.742 g/cm³[4] |

| Refractive Index | 1.5860-1.5900 @ 20 °C[3] |

Commercial Supplier Overview

A variety of chemical suppliers offer this compound in differing quantities and purities. The following table summarizes readily available commercial options to aid in procurement for research and development purposes.

Table 2: Commercial Supplier Data

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | 98% | 25 g | $504.00 |

| (Alfa Aesar)[5] | |||

| Thermo Scientific Chemicals | 99% | 5 g | Inquire |

| (Acros Organics)[6] | |||

| Sigma-Aldrich (Ambeed, Inc.) | 98% | Inquire | Inquire |

| [7] | |||

| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g | $105.00 (for 100g) |

| [8] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative acylation reaction.

Synthesis of this compound from 4-Bromo-2-fluorobenzoic Acid

This procedure describes a common method for the preparation of this compound using a chlorinating agent.[9]

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid.

-

Add anhydrous DCM to the flask to dissolve the starting material.

-

To this solution, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the reaction mixture at room temperature. Alternatively, oxalyl chloride can be used.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete, as monitored by TLC or GC. The evolution of gas (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride) should be observed.

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or used directly in the next synthetic step.

Friedel-Crafts Acylation using this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.[1]

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene)

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

-